molecular formula C17H22N2O4 B558352 Boc-L-beta-homotryptophan CAS No. 229639-48-9

Boc-L-beta-homotryptophan

Cat. No. B558352
M. Wt: 318,37 g/mole
InChI Key: TUZZBYOOQVPWSG-LBPRGKRZSA-N
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Description

Boc-L-beta-homotryptophan, also known as (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid, is a chemical compound with the molecular formula C12H14N2O2 . It is a product offered by BOC Sciences, a world-leading provider of special chemicals .


Molecular Structure Analysis

The molecular structure of Boc-L-beta-homotryptophan is represented by the InChI Key DUVVFMLAHWNDJD-VIFPVBQESA-N . The canonical SMILES representation is C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N .


Physical And Chemical Properties Analysis

Boc-L-beta-homotryptophan has a molecular weight of 218.25 . It is recommended to be stored at 2-8 °C . The density is 1.3±0.1 g/cm^3, and the boiling point is 462.3±35.0 °C at 760 mmHg . The vapor pressure is 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Peptide Synthesis and Structural Studies

Beta-Peptide Synthesis : The synthesis of β2-homotryptophan derivatives for β-peptide synthesis highlights the crucial role of the 1H-indol-3-yl side chain of tryptophan in peptides and proteins. Incorporating β2-amino acid residues like β2-HTrp allows β-peptide chains to fold into unique helices or hairpin turns, expanding the scope of peptide design and functionality (Micuch & Seebach, 2002).

Beta-Hairpin Peptides : Research on synthetic octapeptides has shown that the inclusion of beta-turn stereochemistry significantly influences the formation of designed beta-hairpin structures. This structural manipulation provides insights into protein folding and stability, offering a pathway to design peptides with specific conformations and functionalities (Das et al., 2001).

Biocompatible Materials and Drug Delivery

Fluorescent Cationic Polymers : The RAFT polymerization of methacrylates containing a tryptophan moiety leads to the controlled synthesis of biocompatible fluorescent cationic polymers. These polymers exhibit smart pH-responsiveness and have potential applications in biomedicine, such as siRNA delivery, due to their excellent biocompatibility and fluorescence properties (Roy et al., 2013).

Drug Delivery Applications : The synthesis of amphiphilic BAB triblock copolymers using Nα-Boc-L-tryptophan showcases the potential of these materials in drug delivery. These copolymers form micelles and exhibit controlled drug release, highlighting the role of tryptophan derivatives in developing novel drug delivery systems (Voda et al., 2016).

Chemical Synthesis and Modification

Native Chemical Ligation : The development of methods for native chemical ligation at phenylalanine using erythro-N-Boc-β-mercapto-l-phenylalanine demonstrates the versatility of tryptophan derivatives in peptide chemistry. This technique allows for the synthesis of peptides with complex modifications, opening up new avenues for the study of peptide function and structure (Crich & Banerjee, 2007).

Safety And Hazards

For safe handling of Boc-L-beta-homotryptophan, avoid contact with skin and eyes, and avoid inhalation of vapour or mist . Keep away from sources of ignition . Conditions to avoid include heat, flames, and sparks . Materials to avoid include oxidizing agents .

properties

IUPAC Name

(3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZZBYOOQVPWSG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375825
Record name Boc-L-beta-homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-beta-homotryptophan

CAS RN

229639-48-9
Record name Boc-L-beta-homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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